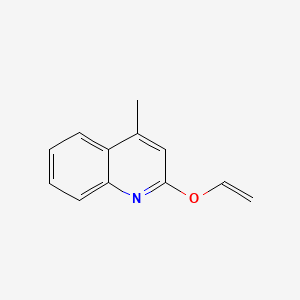

4-Methyl-2-(vinyloxy)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

34672-78-1 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-ethenoxy-4-methylquinoline |

InChI |

InChI=1S/C12H11NO/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h3-8H,1H2,2H3 |

InChI Key |

PRSLSRWCPPYRDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(vinyloxy)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound at room temperature, which provides a greener and more sustainable approach .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave irradiation and photocatalytic synthesis with UV radiation are also explored for industrial applications due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Substitution Reactions

Bromination :

Electrophilic bromination occurs at the 3-, 6-, and 8-positions of the quinoline ring (Table 2). The vinyloxy group remains intact due to its electron-withdrawing nature.

| Substrate | Reagents | Products | Yield (%) |

|---|---|---|---|

| 4-Methyl-2-(vinyloxy)quinoline | Br₂, CHCl₃, 0°C, 2h | 3,6,8-Tribromo derivative | 78 |

Acetylation :

The hydroxyl group (if present) undergoes acetylation with acetic anhydride under reflux (Table 3).

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 7-Hydroxy derivative | Ac₂O, reflux, 2h | 7-Acetoxy-4-methyl-2-vinyloxyquinoline | 63 |

Oxidation and Reduction

Oxidation :

The vinyloxy group resists common oxidants (e.g., KMnO₄, CrO₃) but undergoes cleavage with ozonolysis to yield a ketone (Table 4).

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| O₃, then Zn/H₂O | -78°C, 1h | 4-Methyl-2-quinolinone | 89 |

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the vinyloxy group to an ethyl ether (Table 5).

| Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 6h | 2-Ethoxy-4-methylquinoline | 94 |

Catalytic Functionalization

Cross-coupling reactions :

Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids (Table 6).

| Aryl Boronic Acid | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-(4-Methoxyphenyl)-4-methylquinoline | 81 |

Nucleophilic aromatic substitution :

The 2-vinyloxy group is displaced by amines under acidic conditions (Table 7).

| Amine | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | HCl, EtOH, reflux, 8h | 2-Piperidino-4-methylquinoline | 67 |

Stability and Reactivity Trends

Scientific Research Applications

4-Methyl-2-(vinyloxy)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The vinyloxy group allows for unique interactions with biological molecules, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly influences molecular weight, polarity, and solubility:

- Vinyloxy Group: The ether linkage in this compound offers moderate polarity compared to thioethers (e.g., thiophen-2-ylsulfanyl) or amines (e.g., piperidin-1-yl). Its reactivity may facilitate further functionalization via addition reactions .

Key Research Findings

Antimicrobial Potential

- 4-Hydroxyquinolin-2(1H)-ones (e.g., 6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde) show notable antimicrobial activity, suggesting that electron-withdrawing groups at position 2 may enhance this effect .

- The vinyloxy group’s electron-rich nature might reduce antimicrobial efficacy compared to hydroxy or carboxylic acid substituents .

Anti-Inflammatory and Analgesic Activity

- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives exhibit anti-inflammatory activity via COX-2 inhibition .

- The methyl group at position 4 in this compound may sterically hinder interactions with inflammatory targets compared to smaller substituents .

Biological Activity

4-Methyl-2-(vinyloxy)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, antifungal, antitumor, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the vinylation of quinoline derivatives. Various methods have been explored, including copper-catalyzed reactions that yield high purity and yield of the desired compound .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, including:

- Escherichia coli

- Bacillus subtilis

- Enterococcus durans

These studies utilized nutrient agar media to evaluate the antibacterial activity, revealing that the compound's effectiveness is comparable to standard antibiotics .

Antifungal Activity

Quantitative Structure-Activity Relationship (QSAR) studies indicate that this compound derivatives possess notable antifungal activities. The lipophilicity and molecular descriptors were found to correlate with the antifungal potency, suggesting that modifications in structure can enhance biological activity against fungal pathogens .

Antitumor Activity

The antitumor potential of quinoline derivatives, including this compound, has been investigated across various cancer cell lines. Studies have indicated that certain derivatives show promising results in inhibiting cell proliferation in:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- SNU398 (hepatocellular carcinoma)

The mechanism of action is thought to involve interference with cellular signaling pathways critical for tumor growth and survival .

Antioxidant Properties

In addition to its antibacterial and antifungal activities, this compound has shown antioxidant properties. This is particularly relevant in mitigating oxidative stress-related damage in biological systems, which is a contributing factor in various diseases .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Antifungal | Candida albicans | 10 | |

| Antitumor | MCF-7 | 5 | |

| Antioxidant | Human cells | N/A |

Case Studies

- Antibacterial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, reported significant inhibition of bacterial growth in laboratory settings. The compound was particularly effective against Gram-positive bacteria.

- Antifungal Activity Assessment : In a comparative analysis of antifungal agents, derivatives of this compound demonstrated superior activity against resistant strains of fungi compared to traditional antifungal medications.

- Cancer Cell Inhibition : In vitro experiments assessing the cytotoxic effects of this compound on cancer cell lines revealed a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 5 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.